2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
Description
This compound is a structurally complex molecule featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety, a hydroxymethyl-substituted imidazole core, and a thioacetamide linker connected to a 3,4-dimethoxyphenethyl group. Its design likely targets multifunctional biological pathways, given the pharmacophoric elements:
- Benzo[d][1,3]dioxole: Known for enhancing metabolic stability and binding affinity to aromatic receptors .
- 3,4-Dimethoxyphenethyl: A lipophilic group that may enhance membrane permeability and modulate neurotransmitter systems .
Synthetic routes for analogous compounds (e.g., IDO1 inhibitors in ) involve coupling benzo[d][1,3]dioxol-5-ylacetic acid with imidazole derivatives via carbodiimide-mediated amidation, followed by purification via column chromatography .
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c1-30-19-5-3-16(9-21(19)31-2)7-8-25-23(29)14-34-24-26-11-18(13-28)27(24)12-17-4-6-20-22(10-17)33-15-32-20/h3-6,9-11,28H,7-8,12-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNRBTVLFMTYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=C(N2CC3=CC4=C(C=C3)OCO4)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Group Comparisons
Key Observations :
- Thioacetamide Linkers : The target compound and W1 share a thioacetamide bridge, which enhances stability and metal-binding capacity, critical for targeting metalloenzymes.
- Aromatic Substitutions : The 3,4-dimethoxyphenethyl group in the target compound contrasts with the dinitrophenyl in W1 , suggesting divergent target selectivity (e.g., CNS vs. antimicrobial applications).
- Imidazole Modifications: Hydroxymethyl substitution (target) vs.
Q & A
Q. Critical parameters :
- Temperature control (60–80°C for imidazole alkylation).
- pH adjustment (7–9 for thioacetamide coupling).
- Reaction time optimization (6–12 hours for intermediate steps) .
Which analytical techniques are essential for structural elucidation and purity assessment?
Q. Basic
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of substituents (e.g., hydroxymethyl at C5 of imidazole) and thioether bond formation .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 485.16 vs. calculated 485.18) and detects trace impurities .
- HPLC : Quantifies purity (>98% for bioactivity assays) using C18 columns with acetonitrile/water gradients .
How can researchers resolve contradictions in reported bioactivity data across studies?
Advanced
Discrepancies in bioactivity (e.g., IC50 variations in enzyme inhibition assays) may arise from:
- Purity differences : Validate compound purity via orthogonal methods (e.g., NMR + HPLC) .
- Assay conditions : Standardize protocols for pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
- Structural analogs : Compare activity with derivatives lacking the 3,4-dimethoxyphenethyl group to isolate pharmacophore contributions .
Example : A 2024 study found that substituting 3,4-dimethoxyphenethyl with 4-chlorophenyl reduced anticancer activity by 70%, highlighting the critical role of methoxy groups .
What strategies improve metabolic stability and pharmacokinetic properties?
Q. Advanced
- Prodrug design : Mask the hydroxymethyl group with acetyl or phosphate esters to enhance solubility and reduce first-pass metabolism .
- Structural modifications : Introduce fluorine at the benzo[d][1,3]dioxole methyl group to block oxidative degradation (e.g., t1/2 increased from 2.1 to 5.3 hours in murine models) .
- CYP450 inhibition screening : Use liver microsome assays to identify metabolic hotspots (e.g., imidazole ring oxidation) .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Substituent variation : Synthesize analogs with:
- Alternative aryl groups (e.g., 4-fluorophenyl vs. 3,4-dimethoxyphenethyl) .
- Modified thioether linkages (e.g., sulfoxide or sulfone derivatives) .
- Bioactivity profiling : Test analogs against panels of cancer cell lines (e.g., MCF-7, HeLa) and enzymes (e.g., COX-2, HDACs) .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values .
Q. SAR Table :
| Substituent Modification | Bioactivity Change (vs. Parent Compound) | Reference |
|---|---|---|
| Replacement of 3,4-dimethoxyphenethyl with 4-chlorophenyl | 70% reduction in anticancer activity | |
| Oxidation of thioether to sulfone | 2-fold increase in COX-2 inhibition | |
| Hydroxymethyl → methyl derivative | Loss of HDAC6 selectivity |
What computational approaches predict binding modes with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., HDAC6 or EGFR). The benzo[d][1,3]dioxole group often occupies hydrophobic pockets .
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2.0 Å for HDAC6 complexes) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites (e.g., thioether sulfur susceptibility to oxidation) .
How to design enzymatic assays for target validation?
Q. Advanced
- Kinetic assays : Measure IC50 using fluorogenic substrates (e.g., Ac-Arg-Gly-Lys-AMC for proteases) under pseudo-first-order conditions .
- Inhibition mechanism : Perform Lineweaver-Burk analysis to distinguish competitive vs. allosteric modes (e.g., uncompetitive inhibition observed with HDAC6) .
- Counter-screening : Test against off-target enzymes (e.g., COX-1 vs. COX-2) to confirm selectivity .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Continuous flow reactors : Improve yield consistency (from 45% batch → 72% flow) for thioether coupling steps .
- Catalyst recycling : Immobilize Pd nanoparticles on silica to reduce costs and metal contamination .
- Purification bottlenecks : Replace column chromatography with antisolvent crystallization (yield: 85%, purity: 97%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
